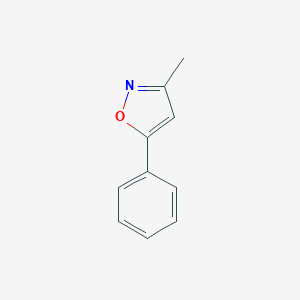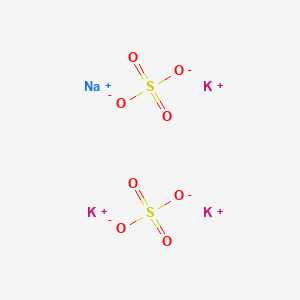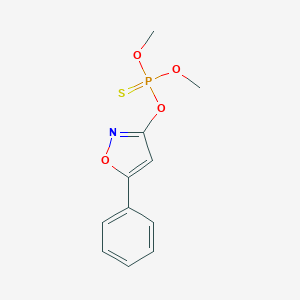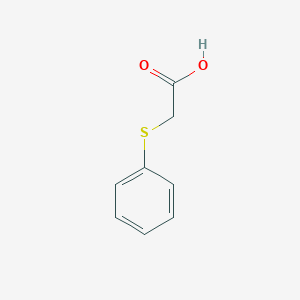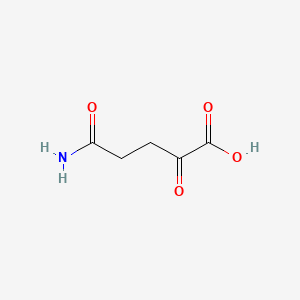
alpha-cétoglutaramate
Vue d'ensemble
Description
Alpha-ketoglutarate (AKG) is a key intermediate in the tricarboxylic acid (TCA) cycle, which is involved in the metabolism of carbohydrates, fats, and proteins. AKG is a non-protein amino acid that is synthesized in the liver and is also found in many foods, including meats, fish, and dairy products. AKG has been the subject of extensive scientific research due to its potential applications in various fields, including medicine, nutrition, and agriculture.
Applications De Recherche Scientifique
Combustible métabolique central
L'AKG est une molécule clé du cycle de Krebs, déterminant la vitesse globale du cycle de l'acide citrique de l'organisme . C'est un combustible métabolique central pour les cellules du tractus gastro-intestinal .
Synthèse et dégradation des protéines
L'AKG est un piégeur d'azote et une source de glutamate et de glutamine qui stimule la synthèse des protéines et inhibe la dégradation des protéines dans les muscles . Il peut réduire le catabolisme protéique et augmenter la synthèse des protéines pour améliorer la formation tissulaire osseuse dans les muscles squelettiques .
Défense antioxydante
L'AKG participe à la défense antioxydante . Son rôle central dans le réseau métabolique énergétique clé comme le cycle TCA place cet acide cétonique dans une position clé pour être un participant à une multitude de processus métaboliques .
Production d'énergie
L'AKG joue un rôle important dans la production d'énergie . Il est un intermédiaire du cycle de l'acide tricarboxylique (TCA), un réseau métabolique central dans la plupart des organismes .
Métabolisme des acides aminés
L'AKG est un précurseur de la synthèse du glutamate et de la glutamine dans de multiples tissus (y compris le foie, les muscles squelettiques, le cœur, le cerveau et le tissu adipeux blanc), faisant le lien entre le métabolisme des glucides et de l'azote pour la conservation des acides aminés et la désintoxication de l'ammoniac
Mécanisme D'action
Target of Action
Alpha-Ketoglutaramate (AKG), also known as 2-oxoglutarate, is an essential metabolite in virtually all organisms . It interacts with several key enzymes, including isocitrate dehydrogenase (ICDH), glutamate dehydrogenase (GDH), succinate semialdehyde dehydrogenase (SSADH), and transaminases . These enzymes play crucial roles in various biological processes, including anti-oxidative defense, energy production, signaling modules, and genetic modification .
Mode of Action
AKG is a key intermediate in the tricarboxylic acid (TCA) cycle, a central metabolic network in most organisms . It participates in a variety of biological processes, including anti-oxidative defense, energy production, signaling modules, and genetic modification . The TCA cycle is a very efficient metabolic pathway designed to extract reducing power during the catabolism of acetyl-CoA with the concomitant production of high energy triphosphate nucleotides .
Biochemical Pathways
AKG is an intermediate of the TCA cycle, a central metabolic network in most organisms . It participates in a variety of metabolic processes, including anti-oxidative defense, energy production, amino acid metabolism, modulation of signaling systems, and genetic modification . The TCA cycle is a very efficient metabolic pathway designed to extract reducing power during the catabolism of acetyl-CoA with the concomitant production of high energy triphosphate nucleotides .
Pharmacokinetics
It is known that akg is a key molecule for cellular energy and protein synthesis . It functions as an antioxidant, in nitrogen and ammonia balance, as well as in epigenetic and immune regulation . These functions of AKG have a beneficial effect on the treatment of diseases such as in the heart, brain, liver, and skeletal muscle .
Result of Action
AKG has been shown to have a direct impact on cytokine production in splenic T cells, resulting in the production of significantly higher levels of IL-10, a potent anti-inflammatory cytokine . It has also been demonstrated that AKG, through enhanced production of proline and hydroxyproline, could help bone tissue formation .
Orientations Futures
AKG has immense commercial value as it is utilized as a nutritional supplement, a therapeutic agent, and a precursor to a variety of value-added products . There is ongoing research to generate KG in a sustainable and environmentally-neutral manner . It has also been suggested as a longevity supplement; some research in roundworms, rats, and mice suggests that it could increase lifespan and delay the onset of age-related diseases .
Analyse Biochimique
Biochemical Properties
Alpha-Ketoglutaramate plays a central role in the tricarboxylic acid (TCA) cycle, a central metabolic network in most organisms . It interacts with enzymes such as isocitrate dehydrogenase (ICDH), glutamate dehydrogenase (GDH), succinate semialdehyde dehydrogenase (SSADH), and transaminases that directly contribute to the formation of Alpha-Ketoglutaramate .
Cellular Effects
Alpha-Ketoglutaramate influences cell function by participating in a multitude of metabolic processes. These include anti-oxidative defense, energy production, amino acid metabolism, modulation of signaling systems, and genetic modification .
Molecular Mechanism
Alpha-Ketoglutaramate exerts its effects at the molecular level through its interactions with various biomolecules. It is involved in the catabolism of acetyl-CoA, during which it extracts reducing power and contributes to the production of high-energy triphosphate nucleotides .
Temporal Effects in Laboratory Settings
Its central role in the TCA cycle suggests that it may have long-term effects on cellular function .
Dosage Effects in Animal Models
Research has shown that dietary supplementation with calcium Alpha-Ketoglutaramate results in increased survival, compressed morbidity, and reduced frailty in mice .
Metabolic Pathways
Alpha-Ketoglutaramate is involved in the TCA cycle, a central metabolic pathway. It interacts with enzymes such as ICDH, GDH, SSADH, and transaminases, which contribute to its formation .
Transport and Distribution
Alpha-Ketoglutaramate can freely diffuse through channels in the outer mitochondrial membrane, and it is transported across the inner mitochondrial membrane through the oxoglutarate carrier .
Subcellular Localization
Alpha-Ketoglutaramate is localized within the mitochondria, where it participates in the TCA cycle . Its activity and function within the cell are influenced by its subcellular localization .
Propriétés
IUPAC Name |
5-amino-2,5-dioxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO4/c6-4(8)2-1-3(7)5(9)10/h1-2H2,(H2,6,8)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COJBGNAUUSNXHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)N)C(=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60171604 | |
| Record name | alpha-Ketoglutaramate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60171604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 2-Keto-glutaramic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001552 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
18465-19-5 | |
| Record name | 2-Oxoglutaramic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18465-19-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-Ketoglutaramate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018465195 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | alpha-Ketoglutaramate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60171604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Keto-glutaramic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001552 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of alpha-ketoglutaramate in glutamine metabolism?
A1: Alpha-ketoglutaramate is a key intermediate in the glutaminase II pathway, an alternative route for glutamine utilization. In this pathway, glutamine transaminase K (GTK) first catalyzes the transamination of glutamine with an alpha-keto acid, producing alpha-ketoglutaramate and a corresponding amino acid. [, ]. Subsequently, omega-amidase acts on alpha-ketoglutaramate, converting it to alpha-ketoglutarate and ammonia [, ].
Q2: How does inhibition of glutaminase 1 (GLS1) affect alpha-ketoglutaramate levels?
A2: Research suggests that inhibiting GLS1, the enzyme responsible for converting glutamine to glutamate in the more common glutaminolysis pathway, leads to an increase in alpha-ketoglutaramate levels [, ]. This increase indicates the upregulation of the glutaminase II pathway as a compensatory mechanism to maintain glutamate production when GLS1 is inhibited [, ].
Q3: What are the potential therapeutic implications of targeting the glutaminase II pathway?
A4: Targeting enzymes involved in the glutaminase II pathway, such as glutamine transaminase K, could enhance the efficacy of GLS1 inhibitors in cancer treatment [, ]. By blocking this compensatory pathway, cancer cells may be deprived of the glutamate required for their survival and proliferation.
Q4: Where in the body are the highest activities of glutamine transaminase K and omega-amidase found?
A5: While glutamine transaminase K and omega-amidase activities are found throughout the rat brain, the highest specific activities are concentrated in the choroid plexus []. This suggests a significant role for the glutaminase II pathway in this organ.
Q5: What is the potential neurotoxic effect of alpha-ketoglutaramate?
A6: Research suggests that alpha-ketoglutaramate may play a role in hepatic encephalopathy, a neurological disorder associated with liver failure [, , ]. The exact mechanism of its neurotoxicity requires further investigation.
Q6: How has stable isotope-resolved metabolomics (SIRM) contributed to understanding alpha-ketoglutaramate metabolism?
A7: SIRM using 13C515N2-labeled-glutamine has been instrumental in tracing the metabolic fate of glutamine and identifying metabolites, including alpha-ketoglutaramate, produced through different pathways [, ]. This technique has helped to elucidate the upregulation of the glutaminase II pathway in response to GLS1 inhibition.
Q7: Are there any known analytical methods for detecting and quantifying alpha-ketoglutaramate?
A8: Alpha-ketoglutaramate has been identified and quantified in biological samples using techniques like mass spectrometry and 1H-NMR [, , ]. These methods allow researchers to measure changes in alpha-ketoglutaramate levels under different experimental conditions.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



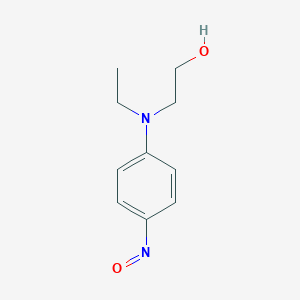
![Octadecanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]-](/img/structure/B94380.png)
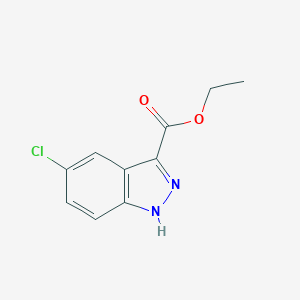
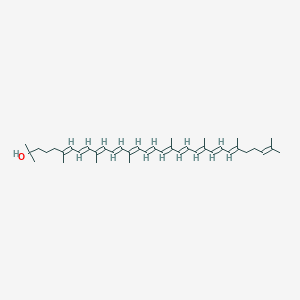
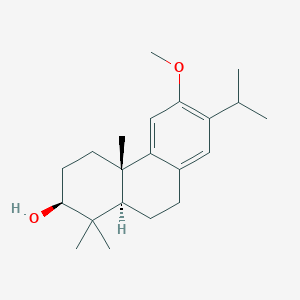
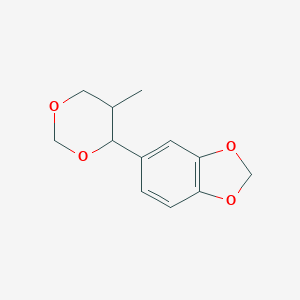

![2-Naphthalenecarboxamide, 3-hydroxy-N-(2-methoxyphenyl)-4-[[2-methoxy-5-[(phenylamino)carbonyl]phenyl]azo]-](/img/structure/B94391.png)
